molecular formula C22H19BrClN3O3S B2429133 3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899781-99-8

3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B2429133
CAS No.: 899781-99-8
M. Wt: 520.83
InChI Key: DQCJCEQANNYGOG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a useful research compound. Its molecular formula is C22H19BrClN3O3S and its molecular weight is 520.83. The purity is usually 95%.
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Properties

IUPAC Name

[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-chloro-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrClN3O3S/c23-16-8-5-14(6-9-16)19-21(31)26(22(25-19)11-3-1-2-4-12-22)20(28)15-7-10-17(24)18(13-15)27(29)30/h5-10,13H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCJCEQANNYGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by a diazaspiro framework and various functional groups, suggests significant pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes both nitrogen and sulfur atoms, enhancing its reactivity and potential biological interactions. The presence of bromine, chlorine, and nitro groups contributes to its unique chemical behavior and biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may influence various cellular pathways, particularly those involved in cancer progression and antimicrobial activity.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It has been suggested that the compound could activate apoptotic pathways in cancer cells, potentially through caspase activation.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by disrupting cell wall synthesis.

Anticancer Activity

Recent research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on flavonols with similar substituents demonstrated IC50 values indicating potent inhibition of A549 lung cancer cells (IC50 = 0.46 ± 0.02 μM) compared to standard treatments like 5-fluorouracil (IC50 = 4.98 ± 0.41 μM) .

CompoundIC50 (µM)Mechanism
6l (Flavonol)0.46 ± 0.02Induces apoptosis via mitochondrial pathways
5-FU (Control)4.98 ± 0.41Standard chemotherapy agent

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been highlighted in various studies, where it was shown to possess enhanced antibacterial properties compared to analogues lacking similar functional groups . This increased activity is often attributed to the electron-donating effects of the bromine atom, which enhances the compound's reactivity towards bacterial targets.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of diazaspiro compounds revealed that those with halogen substitutions exhibited improved cytotoxic effects against various cancer cell lines. The presence of the nitro group was particularly noted for enhancing apoptosis induction through caspase activation pathways.

Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial effects of related thiosemicarbazide derivatives found that increased electron density from bromine substitution correlated with higher antibacterial efficacy against Gram-positive bacteria.

Future Directions

Given its promising biological activities, further research is warranted to elucidate the specific mechanisms by which this compound exerts its effects:

  • Molecular Docking Studies : To identify potential binding sites on target proteins.
  • In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced activity.

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